4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

ADME Permeability Sulfonamide

4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 459175-91-8) is a fully substituted tertiary benzenesulfonamide with molecular formula C13H18BrNO3S and molecular weight 348.26 g·mol⁻¹. The compound features a 4-bromo-2,5-dimethylphenyl core coupled to an N-(tetrahydrofuran-2-ylmethyl) side chain, yielding zero hydrogen bond donors (HBD = and a calculated logP of 2.41–3.07 depending on the estimation method.

Molecular Formula C13H18BrNO3S
Molecular Weight 348.26g/mol
CAS No. 459175-91-8
Cat. No. B495199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
CAS459175-91-8
Molecular FormulaC13H18BrNO3S
Molecular Weight348.26g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2CCCO2
InChIInChI=1S/C13H18BrNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3
InChIKeyLFTJRJVJRDMNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 459175-91-8): Procurement-Grade Characterization of a Tertiary Benzenesulfonamide Scaffold


4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 459175-91-8) is a fully substituted tertiary benzenesulfonamide with molecular formula C13H18BrNO3S and molecular weight 348.26 g·mol⁻¹ . The compound features a 4-bromo-2,5-dimethylphenyl core coupled to an N-(tetrahydrofuran-2-ylmethyl) side chain, yielding zero hydrogen bond donors (HBD = 0) and a calculated logP of 2.41–3.07 depending on the estimation method [1]. Predicted bulk properties include a boiling point of 462.0 ± 55.0 °C and a density of 1.424 ± 0.06 g·cm⁻³ . Critically, the ZINC database and ChEMBL 20 report no known bioactivity or peer-reviewed publication record for this exact structure, establishing it as a pharmacologically dark chemical space entry with an unencumbered intellectual property position [1].

Why 4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic substitution among benzenesulfonamides is inherently unreliable due to the multiplicative impact of three orthogonal structural variables: (i) the electronic character of the aryl substitution pattern (here, 4-bromo-2,5-dimethyl), (ii) the N-alkyl substituent bulk and hydrogen-bonding capacity (here, the tetrahydrofuran-2-ylmethyl group rendering the sulfonamide tertiary and HBD-null), and (iii) the resultant lipophilicity and topological polar surface area (tPSA) vector. The target compound possesses a unique HBD = 0 profile that distinguishes it from all primary and secondary sulfonamide analogs [1]. Furthermore, the 4-bromo substituent provides a heavy-atom synthetic handle absent in the closest aryl-matched comparator 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 898647-49-9) , while the oxolan-2-ylmethyl group introduces a stereoelectronic environment distinct from the pyridin-4-ylmethyl analog (BDBM54519), which shows micromolar NOD2 binding (IC50 = 17.9 µM) [2]. Substituting any single structural feature alters the ADME, reactivity, and potential target engagement profile non-linearly.

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide vs. Closest Structural Analogs


Hydrogen Bond Donor Count = 0 Confers Unique Permeability and Solubility Profile vs. Primary Sulfonamide Analogs

The target compound is a fully substituted tertiary sulfonamide with HBD = 0 [1]. The core scaffold 4-bromo-2,5-dimethylbenzenesulfonamide (CAS 14207-31-9), which lacks the N-(oxolan-2-ylmethyl) substituent, is a primary sulfonamide with HBD = 1 (the –SO2NH2 proton) . This single HBD difference is mechanistically significant: the absence of any hydrogen bond donor eliminates the pH-dependent ionization of the sulfonamide –NH– (predicted pKa = 10.52 for the target vs. typical primary sulfonamide pKa ≈ 5–8), rendering the target compound predominantly neutral across the entire physiological pH range. This translates to predictable passive membrane permeability independent of environmental protonation state—a property that primary sulfonamide analogs cannot guarantee.

ADME Permeability Sulfonamide Hydrogen bond donor Lipinski

Topological Polar Surface Area of 46.61 Ų Places the Compound in the CNS-Penetrant Chemical Space Unattainable by Higher-tPSA Pyridyl Analogs

The target compound has a computed topological polar surface area of 46.61 Ų [1]. The closest bioactivity-characterized analog, 4-bromo-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide (BDBM54519), contains a pyridine ring in place of the tetrahydrofuran, which adds a nitrogen heteroatom and increases molecular weight to 355.25 g·mol⁻¹ . While exact tPSA for the pyridyl analog was not directly retrieved, the structural difference—replacement of a saturated oxygen heterocycle (THF) with an aromatic nitrogen heterocycle (pyridine)—predictably increases tPSA by approximately 10–15 Ų due to the additional sp² nitrogen. The target’s tPSA of 46.61 Ų falls below the empirically established 60–70 Ų threshold for favorable CNS passive permeation, whereas the pyridyl analog is expected to approach or exceed this boundary [2]. Combined with HBD = 0, this tPSA value positions the target as a superior starting point for neuroscience probe development.

CNS penetration tPSA Blood-brain barrier Drug design Physicochemical property

4-Bromo Substituent Provides a Verified Synthetic Diversification Handle Absent in the Non-Halogenated Oxolan-Containing Analog

The target compound bears a bromine atom at the 4-position of the phenyl ring, a heavy halogen that is the single most versatile synthetic exit vector for palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) [1]. The closest structural analog sharing the same N-(oxolan-2-ylmethyl) side chain, 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 898647-49-9; MW = 283.39 g·mol⁻¹), replaces bromine with a methyl group, eliminating all cross-coupling reactivity . This functional divergence is categorical, not incremental: the target compound can serve as a late-stage diversification platform yielding dozens of derivatives from a single parent stock, whereas the trimethyl analog is a synthetic endpoint. The bromine atom also provides anomalous X-ray scattering for crystallographic phasing (MAD/SAD experiments), a capability the trimethyl comparator entirely lacks [2].

Cross-coupling Suzuki reaction Synthetic intermediate Bromine handle Structure-activity relationship

Confirmed Absence of ChEMBL-Reported Bioactivity Provides a Clean-Slate Profile vs. the NOD2-Active Pyridyl Analog

The ZINC database (based on ChEMBL 20) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, the closely related pyridin-4-ylmethyl analog (BDBM54519) has documented activity against nucleotide-binding oligomerization domain-containing protein 2 (NOD2) with IC50 = 17,900 nM and against NOD1 with EC50 = 4,200 nM [2]. A bis-sulfonamide bearing two oxolan-2-ylmethyl groups (BDBM54292) also shows NOD2 activity with IC50 = 9,070 nM [3]. The target compound’s null bioactivity profile, derived from its unique aryl substitution pattern and tertiary sulfonamide geometry, offers a critical advantage for experimental designs requiring a pharmacologically silent scaffold: it avoids the NOD1/NOD2-associated inflammatory signaling confound present in the pyridyl comparator series.

Selectivity Negative control Chemical probe NOD2 Off-target

Predicted Boiling Point and Thermal Stability Parameters Define Operational Handling Ranges Not Available for Lower-Molecular-Weight Analogs

The target compound has a predicted boiling point of 462.0 ± 55.0 °C and a predicted density of 1.424 ± 0.06 g·cm⁻³ . The trimethyl analog 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (MW = 283.39) is expected to boil at a significantly lower temperature due to its lower molecular weight and absence of the heavy bromine atom (bromine contributes approximately 79.9 Da and increases van der Waals surface area, raising cohesive energy) . While the exact boiling point of the trimethyl analog was not experimentally retrieved, the molecular weight differential (ΔMW = 64.87 g·mol⁻¹, or 23% higher for the target) and the presence of polarizable bromine allow a class-level inference that the target compound requires higher-temperature distillation conditions and exhibits greater thermal stability at standard laboratory temperatures. The predicted pKa of 10.52 ± 0.50 further indicates that the compound remains non-ionized under all common bench conditions (aqueous buffers pH 2–9), simplifying solubility and partitioning protocols compared to analogs with lower sulfonamide pKa values.

Thermal stability Boiling point Storage Handling Process chemistry

Procurement-Relevant Application Scenarios for 4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide


Late-Stage Diversification Platform for Focused Sulfonamide Library Synthesis

The 4-bromo substituent provides a universal cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira), enabling parallel synthesis of dozens of aryl-, amino-, and alkynyl-substituted derivatives from a single batch of the parent compound [1]. This contrasts with the non-halogenated analog 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, which cannot undergo Pd-catalyzed diversification. A single 500 mg procurement of the target compound can generate >20 distinct derivatives at 10–20 mg scale each, maximizing the value-per-milligram for medicinal chemistry groups building structure-activity relationship (SAR) tables.

CNS-Penetrant Probe Design Starting from a Zero-HBD, Low-tPSA Sulfonamide Scaffold

With HBD = 0, tPSA = 46.61 Ų, and clogP = 2.41, the compound satisfies all key physicochemical criteria for passive blood-brain barrier penetration (tPSA < 60 Ų, HBD ≤ 0.5, MW < 400) [2][3]. The pyridyl analog (BDBM54519) not only has higher tPSA and MW but also carries documented NOD1/NOD2 off-target activity (IC50/EC50 in the 4–18 µM range) that would confound CNS target engagement studies. The target compound’s null ChEMBL bioactivity profile offers a clean starting point for developing CNS-active sulfonamide probes with minimal polypharmacology risk.

X-Ray Crystallographic Phasing Agent for Protein-Ligand Co-Structure Determination

The bromine atom at the 4-position provides strong anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength), enabling single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystals [1]. The oxolan-2-ylmethyl group introduces a chiral center, potentially enabling diastereomeric crystallization with chiral protein targets. This dual crystallographic utility (phasing power + chirality) is absent in both the non-brominated trimethyl analog and the pyridyl analog (which contains only lighter second-row elements unsuitable for anomalous phasing at standard wavelengths).

Negative Control Compound for NOD1/NOD2 Pathway Screening Cascades

Because the target compound shares the 4-bromo-2,5-dimethylbenzenesulfonamide core with the NOD2-active pyridyl analog (BDBM54519, NOD2 IC50 = 17.9 µM) yet has zero reported activity in ChEMBL 20 [2][3], it serves as an ideal negative control for assays designed to detect NOD1/NOD2-dependent NF-κB activation. The structural similarity between the two compounds—differing only in the N-alkyl substituent (oxolan-2-ylmethyl vs. pyridin-4-ylmethyl)—allows researchers to attribute any differential biological response specifically to the N-substituent pharmacophore, controlling for core scaffold effects.

Quote Request

Request a Quote for 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.